molecular formula C9H6F5N3O B6213368 1-(azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene CAS No. 2731011-11-1

1-(azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene

Cat. No.: B6213368
CAS No.: 2731011-11-1
M. Wt: 267.2
InChI Key:
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Description

1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene is an organic compound characterized by the presence of an azidomethyl group and a pentafluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(1,1,2,2,2-pentafluoroethoxy)benzene.

    Azidomethylation: The azidomethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 4-(1,1,2,2,2-pentafluoroethoxy)benzene with a suitable azidomethylating agent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: Reduction of the azidomethyl group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azidomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene involves the interaction of the azidomethyl group with various molecular targets. The azide group is known for its ability to undergo click chemistry reactions, particularly with alkynes, forming stable triazole linkages. This property is exploited in various applications, including bioconjugation and material science.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene
  • 1-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)benzene
  • 1,2,3-Tris(1,1,2,2,2-pentafluoroethoxy)benzene

Uniqueness

This compound is unique due to the presence of both the azidomethyl and pentafluoroethoxy groups. This combination imparts distinct chemical reactivity and properties, making it valuable for specific applications that require these functionalities.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene involves the reaction of 1-(bromomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene with sodium azide in the presence of a copper catalyst.", "Starting Materials": [ "1-(bromomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene", "Sodium azide", "Copper catalyst" ], "Reaction": [ "Add 1-(bromomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene to a reaction flask", "Add sodium azide to the reaction flask", "Add a copper catalyst to the reaction flask", "Heat the reaction mixture to 80-100°C for several hours", "Cool the reaction mixture and filter off any solids", "Purify the product by column chromatography" ] }

CAS No.

2731011-11-1

Molecular Formula

C9H6F5N3O

Molecular Weight

267.2

Purity

95

Origin of Product

United States

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